molecular formula C2H3F3O2S B1250043 (Trifluoromethanesulfonyl)methane CAS No. 421-82-9

(Trifluoromethanesulfonyl)methane

Cat. No. B1250043
CAS RN: 421-82-9
M. Wt: 148.11 g/mol
InChI Key: ARUIMKUOHIINGI-UHFFFAOYSA-N
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Description

“(Trifluoromethanesulfonyl)methane” is a functional group with the formula R−SO2CF3 and structure R−S(=O)2−CF3 . It is often represented by –Tf . It is a useful, solid, non-hygroscopic, nonoxidizing, soluble in organic solvents ligand for Lanthanide chemistry .


Synthesis Analysis

Triflidic acid, which has an abbreviated formula of Tf3CH, is an organic superacid. It was first prepared in 1987 by Seppelt and Turowsky through the following route :


Molecular Structure Analysis

The molecular formula of “(Trifluoromethanesulfonyl)methane” is C2H3F3O2S . The molecular weight is 148.1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(Trifluoromethanesulfonyl)methane” are as follows :

Scientific Research Applications

Organic Chemistry

(Trifluoromethanesulfonyl)methane derivatives, also known as triflamides, are widely used in organic chemistry. They serve as reagents, efficient catalysts, or additives in numerous reactions . Their high NH-acidity, lipophilicity, catalytic activity, and specific chemical properties make them suitable for a vast variety of organic reactions .

Medicine

Triflamides act as a source of nitrogen in C-amination (sulfonamidation) reactions, the products of which are useful building blocks in organic synthesis . These compounds have found applications in medicine .

Biochemistry

In the field of biochemistry, (Trifluoromethanesulfonyl)methane derivatives are used due to their strong electron-withdrawing properties and low nucleophilicity .

Catalysis

Triflamides, especially their salts, are widely used as catalysts in various reactions such as cycloaddition reactions, Friedel–Crafts reactions, condensation reactions, and heterocyclization .

Agriculture

(Trifluoromethanesulfonyl)methane derivatives have also found applications in agriculture .

Insulating Gas

Trifluoromethanesulfonyl fluoride, a derivative of (Trifluoromethanesulfonyl)methane, has been proven to have good dielectric performance and the potential to replace the potent greenhouse gas sulfur hexafluoride (SF6), which is the most commonly used insulating gas in high-voltage electrical equipment .

Lanthanide Chemistry

(Trifluoromethanesulfonyl)methane is a useful, solid, non-hygroscopic, nonoxidizing, soluble in organic solvents ligand for Lanthanide chemistry .

Synthesis of Triflates and Triflamides

The ex situ generation of trifluoromethanesulfonyl fluoride (CF3SO2F) gas in a two-chamber system allows for the efficient synthesis of triflates and triflamides .

Safety and Hazards

“(Trifluoromethanesulfonyl)methane” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is corrosive to metals, has acute oral toxicity, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

Future Directions

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug development, and materials science. Compared with current methods, direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .

properties

IUPAC Name

trifluoro(methylsulfonyl)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3F3O2S/c1-8(6,7)2(3,4)5/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUIMKUOHIINGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3F3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50458951
Record name methyltrifluoromethylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyltrifluoromethylsulfone

CAS RN

421-82-9
Record name methyltrifluoromethylsulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50458951
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Trifluoromethanesulfonyl)methane
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(Trifluoromethanesulfonyl)methane
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(Trifluoromethanesulfonyl)methane
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(Trifluoromethanesulfonyl)methane
Reactant of Route 5
(Trifluoromethanesulfonyl)methane

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